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Compound of Interest

Compound Name: 3,3-Dimethyl-2-pentanol

Cat. No.: B021356 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethyl-2-
pentanol, tailored for researchers, scientists, and professionals in drug development. The

information is presented to facilitate easy comparison and understanding of its structural

characterization through various spectroscopic techniques.

Molecular Structure
IUPAC Name: 3,3-Dimethyl-2-pentanol Chemical Formula: C₇H₁₆O[1][2][3] Molecular Weight:

116.2013 g/mol [1][2][3] CAS Registry Number: 19781-24-9[1][2][3]

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR)

Spectroscopy, and Mass Spectrometry for 3,3-Dimethyl-2-pentanol.

¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.57 Multiplet 1H CH-OH

~1.42 Quartet 2H -CH₂-

~1.15 Doublet 3H CH(OH)-CH₃

~0.89 Singlet 6H -C(CH₃)₂-

~0.87 Triplet 3H -CH₂-CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data
Chemical Shift (ppm) Carbon Type Assignment

~75.6 CH C2 (CH-OH)

~34.9 C (quaternary) C3 (-C(CH₃)₂)

~25.5 CH₂ C4 (-CH₂-)

~25.5 CH₃ C3 gem-dimethyl

~17.9 CH₃ C1 (CH₃-CH(OH))

~8.0 CH₃ C5 (-CH₂-CH₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Description Functional Group

3500-3200 (broad) Strong, broad absorption
O-H stretch (hydrogen-

bonded)[4][5]

2960-2850 Strong, sharp absorptions C-H stretch (sp³ hybridized)[6]

~1260-1050 Strong absorption C-O stretch[4]
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Mass Spectrometry (Electron Ionization) Data
m/z Relative Intensity Fragmentation

101 Moderate [M-CH₃]⁺

87 High [M-C₂H₅]⁺ (α-cleavage)

59 Base Peak [CH₃CH(OH)]⁺ (α-cleavage)

45 High [CH(OH)]⁺

Note: The molecular ion peak [M]⁺ at m/z 116 is often weak or absent in the mass spectra of

alcohols.[7]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 0.5 mL aliquot of purified 3,3-Dimethyl-2-pentanol is placed directly

into a 5 mm NMR tube.[8] For locking and referencing, deuterated chloroform (CDCl₃) is

typically used as the solvent.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a

frequency of, for example, 400 MHz. Standard acquisition parameters include a sufficient

number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds,

and a spectral width covering the expected proton chemical shift range (typically 0-12 ppm).

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, operating

at a corresponding frequency (e.g., 100 MHz). Proton decoupling is employed to simplify the

spectrum to single lines for each unique carbon atom. DEPT (Distortionless Enhancement by

Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate

between CH, CH₂, and CH₃ groups.[8][9]

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
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Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 3,3-Dimethyl-2-pentanol, a "neat" spectrum is

often obtained. A small drop of the pure liquid is placed between two sodium chloride (NaCl)

or potassium bromide (KBr) plates to form a thin film. Alternatively, for Fourier Transform

Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a drop

of the sample is placed directly on the ATR crystal.[10]

Data Acquisition: The IR spectrum is recorded over the mid-infrared range, typically from

4000 to 400 cm⁻¹.[6] A background spectrum of the empty sample holder (or clean ATR

crystal) is first collected and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum plots transmittance or absorbance versus

wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their

corresponding functional group vibrations.[6]

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

often via Gas Chromatography (GC-MS) for volatile compounds like alcohols. In the ion

source, the molecules are bombarded with high-energy electrons (typically 70 eV) in a

technique known as Electron Ionization (EI). This process forms a molecular ion ([M]⁺) and

various fragment ions.[7]

Mass Analysis: The positively charged ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection and Spectrum Generation: A detector measures the abundance of each ion at a

specific m/z value. The resulting data is plotted as a mass spectrum, which shows the

relative intensity of each ion. The most intense peak is designated as the base peak with

100% relative abundance.[11] Key fragmentation patterns for alcohols include α-cleavage

and dehydration (loss of water).[7][12]
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Caption: Workflow for the spectroscopic analysis and structure elucidation of an unknown

alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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